GNE-272

Epigenetics Bromodomain Selectivity CBP/p300

GNE-272 (CAS 1936428-93-1) is a potent and selective inhibitor of the bromodomains of the transcriptional co-activators CBP (CREB-binding protein) and EP300 (E1A-binding protein p300). Developed by Genentech and disclosed in the Journal of Medicinal Chemistry, GNE-272 functions as a validated in vivo chemical probe, exhibiting an IC50 of 0.02 μM for CBP and 0.03 μM for EP300 in TR-FRET assays.

Molecular Formula C22H25FN6O2
Molecular Weight 424.5 g/mol
Cat. No. B15572429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-272
Molecular FormulaC22H25FN6O2
Molecular Weight424.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H25FN6O2/c1-14(30)28-7-5-21-18(12-28)22(26-29(21)17-6-8-31-13-17)25-20-4-3-15(9-19(20)23)16-10-24-27(2)11-16/h3-4,9-11,17H,5-8,12-13H2,1-2H3,(H,25,26)/t17-/m0/s1
InChIKeyNKOJNOBJGYTLLZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GNE-272: A Validated In Vivo Chemical Probe for CBP/EP300 Bromodomains in Cancer and Epigenetics Research


GNE-272 (CAS 1936428-93-1) is a potent and selective inhibitor of the bromodomains of the transcriptional co-activators CBP (CREB-binding protein) and EP300 (E1A-binding protein p300) [1]. Developed by Genentech and disclosed in the Journal of Medicinal Chemistry, GNE-272 functions as a validated in vivo chemical probe, exhibiting an IC50 of 0.02 μM for CBP and 0.03 μM for EP300 in TR-FRET assays [1]. It demonstrates significant selectivity over the BET family bromodomain BRD4 (IC50 = 13 μM) [1]. As an established tool compound for probing CBP/EP300 biology, it has been shown to modulate MYC expression and exert antitumor activity in acute myeloid leukemia (AML) xenograft models [1].

Why Generic CBP/p300 Inhibitor Substitution Fails: The GNE-272 Differentiator


Broad or poorly characterized CBP/EP300 inhibitors cannot be readily substituted for GNE-272 in mechanistic or in vivo studies. While the bromodomain family shares structural homology, functional selectivity is paramount; promiscuous inhibition of off-target bromodomains (e.g., BRD4) confounds phenotypic readouts and introduces experimental noise [1]. GNE-272 was specifically optimized to maintain a critical balance between sub-100 nM cellular potency, high intra-family selectivity (650-fold over BRD4), and favorable in vivo pharmacokinetics [1]. Substituting GNE-272 with earlier tool compounds (e.g., SGC-CBP30 or I-CBP112) or less selective analogs risks compromising on-target MYC modulation or requiring different dosing regimens that are not supported by published in vivo efficacy benchmarks. The quantitative evidence below defines the specific performance thresholds that generic alternatives fail to meet.

GNE-272 Quantitative Differentiation Evidence: Selectivity, Cellular Activity, and In Vivo Efficacy


Intra-Family Bromodomain Selectivity: 650-Fold Discrimination Against BRD4

GNE-272 demonstrates high selectivity for the CBP/EP300 bromodomains over the BET family member BRD4, a critical distinction for target deconvolution. In TR-FRET binding assays, GNE-272 inhibits CBP with an IC50 of 0.02 μM while requiring an IC50 of 13 μM for BRD4(1) [1]. This corresponds to a 650-fold selectivity window [2]. In contrast, the next-generation advanced analog GNE-781, while more potent (CBP IC50 = 0.94 nM), exhibits a selectivity window exceeding 5,400-fold (BRD4 IC50 = 5,100 nM) [3]. GNE-272 thus occupies a distinct selectivity niche, providing a well-characterized 650-fold window that ensures BRD4-dependent pathways are minimally perturbed at effective CBP/EP300 inhibitory concentrations, a key benchmark for early in vivo target validation studies.

Epigenetics Bromodomain Selectivity CBP/p300

Cellular Target Engagement: MYC Suppression EC50 of 0.91 μM

GNE-272 effectively engages its target in a cellular context, as measured by suppression of the downstream oncogene MYC. In cellular assays, GNE-272 inhibits MYC expression with an EC50 of 0.91 μM [1]. For comparison, the advanced analog GNE-781 suppresses MYC expression in MOLM-16 AML cells with an EC50 of 3.7 nM [2]. This cellular potency establishes GNE-272 as an effective tool for modulating CBP/EP300-dependent transcription in vitro, though with a 246-fold lower cellular potency than GNE-781.

Cellular Pharmacology MYC Oncogene Target Engagement

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition in AML Xenograft

GNE-272 demonstrates robust, dose-dependent in vivo antitumor activity. In a MOLM-16 AML xenograft mouse model, oral administration of GNE-272 at 12.5, 25, and 50 mg/kg for 21 days resulted in tumor growth inhibition (%TGI) of 46%, 65%, and 102%, respectively [1]. Notably, at the 50 mg/kg dose, tumor regression was observed (%TGI = 102%) [1]. In comparison, the optimized analog GNE-207 (compound 35) achieved an IC50 of 1.0 nM in biochemical assays and is described as orally bioavailable with potent CBP bromodomain inhibition , though no direct in vivo %TGI comparison data from identical models is available. GNE-272's well-documented in vivo PK and dose-response relationship provide a clear efficacy benchmark for CBP/EP300-targeted xenograft studies.

In Vivo Pharmacology Xenograft Model Acute Myeloid Leukemia

Biochemical Potency Profile: Dual CBP/EP300 Inhibition with Minimal BRET Activity

GNE-272 potently inhibits both CBP (IC50 = 0.02 μM) and EP300 (IC50 = 0.03 μM) bromodomains while maintaining a favorable selectivity window over the bromodomain and extra-terminal (BRET) protein (IC50 = 0.41 μM) [1]. In contrast, the next-generation CBP/p300 inhibitor GNE-781 demonstrates enhanced biochemical potency, with a TR-FRET IC50 of 0.94 nM for CBP and a BRET IC50 of 6.2 nM [2]. GNE-272 thus represents a moderately potent dual CBP/EP300 inhibitor with an established 13.7-fold selectivity over BRET, positioning it as a useful tool for studies requiring balanced CBP/EP300 dual inhibition without the ultra-high potency of advanced clinical candidates.

Biochemical Pharmacology CBP/EP300 BRET

Off-Target Selectivity Profile: Minimal Activity Across Kinase and Receptor Panels

GNE-272 exhibits a clean off-target profile, a critical attribute for mechanistic studies. When tested at 10 μM across a 35-kinase panel and a 42-receptor off-target screening panel, GNE-272 did not inhibit any target by more than 30% [1]. Additionally, it shows no significant inhibition of cytochrome P450 enzymes [1]. For comparison, the highly optimized CBP/p300 inhibitor GNE-781 maintains similarly minimal off-target activity across panels [2]. This low off-target liability ensures that observed phenotypic effects are attributable to CBP/EP300 bromodomain engagement rather than polypharmacology.

Selectivity Profiling Kinase Panel Receptor Panel

GNE-272 Application Scenarios: Validated Use Cases in Oncology and Epigenetics Research


In Vivo Target Validation Studies in Hematologic Malignancies

GNE-272 is ideally suited for in vivo target validation experiments in AML and other hematologic cancer models. Its well-documented PK profile and dose-dependent efficacy (46–102% TGI) in MOLM-16 xenografts provide a robust benchmark for assessing the therapeutic relevance of CBP/EP300 bromodomain inhibition [1]. Researchers can leverage these published parameters to design comparative efficacy studies or combination therapy trials.

Cellular MYC Expression Modulation Assays

With a validated cellular EC50 of 0.91 μM for MYC suppression, GNE-272 serves as a reliable tool for investigating the CBP/EP300-MYC transcriptional axis in cancer cell lines [1]. Its clean off-target profile ensures that observed MYC downregulation is specifically driven by CBP/EP300 bromodomain inhibition rather than broader kinase or receptor modulation.

Bromodomain Selectivity Profiling and Comparative Pharmacology

GNE-272's 650-fold selectivity over BRD4 and its balanced CBP/EP300 dual inhibition profile make it a valuable reference compound for comparative bromodomain inhibitor studies. It can be employed as a moderately selective control to benchmark the selectivity gains of next-generation inhibitors like GNE-781 (>5,400-fold over BRD4) or to investigate the phenotypic consequences of varying selectivity thresholds [2][3].

Mechanistic Studies Requiring Minimal Off-Target Polypharmacology

Given its minimal activity (<30% inhibition at 10 μM) across 35-kinase and 42-receptor panels, GNE-272 is an appropriate choice for mechanistic studies where off-target effects must be stringently controlled [1]. This includes RNA-seq experiments, proteomic profiling, or genetic interaction screens aimed at identifying CBP/EP300-dependent pathways.

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